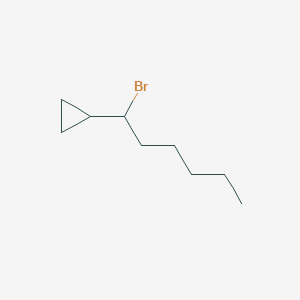
(1-Bromohexyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Bromohexyl)cyclopropane is an organic compound with the molecular formula C9H17Br. It consists of a cyclopropane ring substituted with a 1-bromohexyl group. This compound is part of the cyclopropane family, known for their strained ring structures and unique reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing cyclopropane derivatives involves the reaction of carbenes with alkenes. For (1-Bromohexyl)cyclopropane, a typical synthetic route might involve the reaction of a suitable alkene with a brominated carbene . The reaction conditions often include the use of a strong base like potassium hydroxide (KOH) to generate the carbene in situ from a precursor such as bromoform .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar principles but optimized for efficiency and yield. This could include continuous flow reactors and advanced purification techniques to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
(1-Bromohexyl)cyclopropane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines.
Reduction Reactions: The compound can be reduced to form hexylcyclopropane using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyl ketones or alcohols depending on the oxidizing agent used.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in polar solvents.
Reduction: Reducing agents such as LiAlH4 in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of hexylcyclopropane derivatives.
Reduction: Hexylcyclopropane.
Oxidation: Cyclopropyl ketones or alcohols.
Aplicaciones Científicas De Investigación
(1-Bromohexyl)cyclopropane has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1-Bromohexyl)cyclopropane involves its reactivity due to the strained cyclopropane ring. The ring strain makes the compound highly reactive, allowing it to participate in various chemical reactions. The bromine atom can act as a leaving group in substitution reactions, facilitating the formation of new bonds . The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparación Con Compuestos Similares
Similar Compounds
Bromocyclopropane: Similar in structure but lacks the hexyl group, making it less complex.
Cyclopropyl bromide: Another simple brominated cyclopropane derivative.
Hexylcyclopropane: Lacks the bromine atom, making it less reactive in substitution reactions.
Uniqueness
(1-Bromohexyl)cyclopropane is unique due to the presence of both the cyclopropane ring and the 1-bromohexyl group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H17Br |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-bromohexylcyclopropane |
InChI |
InChI=1S/C9H17Br/c1-2-3-4-5-9(10)8-6-7-8/h8-9H,2-7H2,1H3 |
Clave InChI |
VXBZBFPNAOCQBY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(C1CC1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




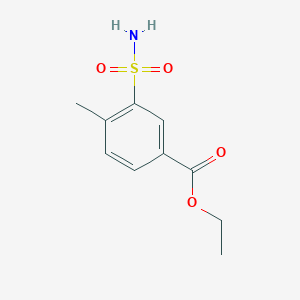
![rac-tert-butyl N-[(1R,2R,4S,6S)-6-aminobicyclo[2.2.1]heptan-2-yl]carbamate hydrochloride](/img/structure/B13503911.png)
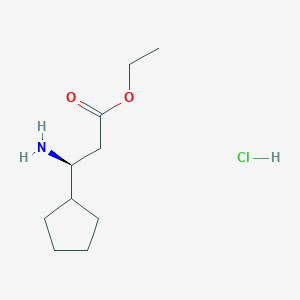
![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)

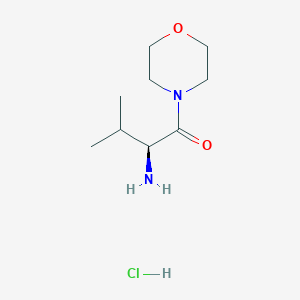
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
![4-[2-(Pyridin-4-yl)ethoxy]aniline dihydrochloride](/img/structure/B13503962.png)
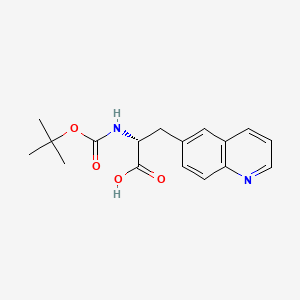
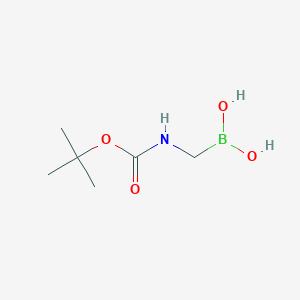
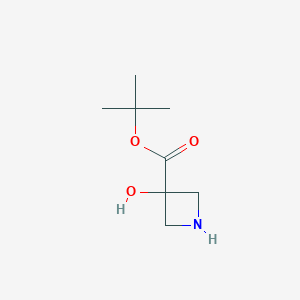
![3,3-Dimethyl-1-{[phenyl(pyridin-2-yl)methylidene]amino}thiourea](/img/structure/B13503992.png)
